Cas no 1890692-06-4 (3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid)

3-(5-フルオロ-2-ヒドロキシフェニル)-2,2-ジメチルプロパン酸は、フッ素置換基とヒドロキシル基を有する芳香族カルボン酸誘導体です。その特異的な分子構造により、優れた生体適合性と代謝安定性を示します。本化合物は、医薬品中間体としての応用が期待され、特に抗炎症剤や抗がん剤の開発において有用な骨格を提供します。2,2-ジメチル基の導入により立体障害効果が生じ、酵素による分解耐性が向上している点が特徴です。さらに、フッ素原子の電子吸引効果により、分子全体の反応性が最適化されています。

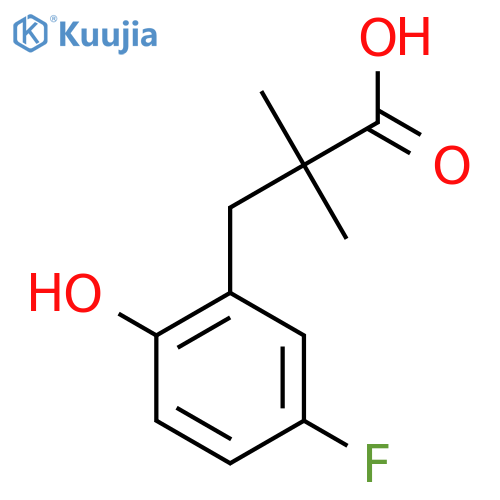

1890692-06-4 structure

商品名:3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid

- 1890692-06-4

- EN300-1825012

-

- インチ: 1S/C11H13FO3/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5,13H,6H2,1-2H3,(H,14,15)

- InChIKey: OGQCBYWFEBHFFL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)CC(C(=O)O)(C)C)O

計算された属性

- せいみつぶんしりょう: 212.08487243g/mol

- どういたいしつりょう: 212.08487243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 57.5Ų

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825012-0.25g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-0.5g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-1.0g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1825012-2.5g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-10.0g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1825012-0.1g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-5.0g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1825012-10g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-0.05g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1825012-5g |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid |

1890692-06-4 | 5g |

$3065.0 | 2023-09-19 |

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

1890692-06-4 (3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 61549-49-3(9-Decenenitrile)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量